molecular formula C23H21N5O4S2 B2483291 N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-65-5

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2483291
CAS No.: 872594-65-5
M. Wt: 495.57
InChI Key: ZYVOKIXMFRYVQS-UHFFFAOYSA-N
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Description

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a pyrrolidine-3-carboxamide moiety via a thioether bridge.

Properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-14(29)15-7-9-17(10-8-15)24-19(30)13-33-23-27-26-22(34-23)25-21(32)16-11-20(31)28(12-16)18-5-3-2-4-6-18/h2-10,16H,11-13H2,1H3,(H,24,30)(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVOKIXMFRYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a wide range of biological activities, particularly due to the presence of the 1,3,4-thiadiazole moiety, which has been associated with various pharmacological effects.

Overview of Biological Activities

The biological activities of compounds containing the 1,3,4-thiadiazole scaffold include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that certain derivatives possess broad-spectrum antimicrobial potential .
  • Anticancer Properties : Research demonstrates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : Compounds with thiadiazole structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
  • Neuroprotective Effects : Some studies suggest that thiadiazole derivatives may have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The following structural features contribute to its efficacy:

Structural FeatureDescription
Thiadiazole Moiety Essential for antimicrobial and anticancer activities due to its electron-withdrawing properties.
Acetylphenyl Group Enhances lipophilicity and may improve cellular uptake.
Pyrrolidine Ring Contributes to the overall stability and bioactivity of the compound.

Case Studies and Research Findings

  • Anticancer Activity : A study on various thiadiazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .
  • Antimicrobial Studies : In vitro assays demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .
  • Neuroprotective Studies : The neuroprotective effects were evaluated using animal models of neurodegeneration. The compound showed a significant reduction in neuronal death in models induced by oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

Example Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Key Differences: Substituents: The fluorophenyl group in the analog vs. the phenyl group in the target compound. Thiadiazole Substitution: The isopropyl group in the analog vs. the acetylphenylamino-thioethyl group in the target. The latter may increase steric bulk and modulate receptor binding.
  • Implications: The acetylphenylamino group in the target compound could enhance solubility compared to the isopropyl substituent, as polar groups like acetyl facilitate aqueous interactions .
Property Target Compound Analog ()
Core Structure 1,3,4-Thiadiazole + pyrrolidine-3-carboxamide 1,3,4-Thiadiazole + pyrrolidine-3-carboxamide
Key Substituent 4-Acetylphenylamino-thioethyl 5-Isopropyl
Aromatic Group Phenyl (pyrrolidine) 4-Fluorophenyl
Potential Bioactivity Unknown (inferred: enzyme inhibition) Unknown (structural similarity to kinase inhibitors)

Thioether-Linked Heterocycles

Example Compound: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()

  • Key Differences: Core Heterocycle: The target compound uses a 1,3,4-thiadiazole, while the analog employs a 1,4-dihydropyridine. Dihydropyridines are known for calcium channel modulation, whereas thiadiazoles often exhibit antimicrobial properties. Thioether Substituent: The bromophenyl group in the analog vs. the acetylphenylamino group in the target. Bromine’s hydrophobicity may enhance membrane permeability compared to the acetyl group’s polarity .

Research Findings and Limitations

  • Synthesis Challenges: The target compound’s thioether and acetylphenylamino groups require multi-step synthesis, similar to methods described for pyrazole-carboxamides () and dihydropyridines (). For example, the thioether linkage might involve nucleophilic substitution between a thiol and a halogenated intermediate .
  • Its acetylphenyl group may confer unique pharmacokinetic properties, such as improved oral bioavailability compared to bromophenyl analogs .

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